molecular formula C10H12N2 B015081 N-Methylmyosmine CAS No. 525-74-6

N-Methylmyosmine

Cat. No. B015081
CAS RN: 525-74-6
M. Wt: 160.22 g/mol
InChI Key: TVKHGXPZBZKXFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methylmyosmine involves alkaline conditions to transition from pseudooxynicotine, demonstrating its chemical instability and its pivotal role in nicotine degradation. The process highlights the compound's sensitivity and complexity in synthetic approaches (Maeda, Matsushita, Mikami, & Kisaki, 1978).

Scientific Research Applications

  • Tobacco Chemistry : N-Methylmyosmine is significant in the transformation of tobacco alkaloids. It serves a useful role in the preparation of α-pyrrolines or Δ1-piperideines, which are compounds that can improve the taste of tobacco (Kisaki et al., 1978). Additionally, it is a key compound in nicotine degradation, essential for understanding the chemical composition and processes in tobacco (Maeda et al., 1978).

  • Structural Changes Based on pH : The structure of N-Methylmyosmine undergoes changes depending on the pH levels, indicating its sensitivity to environmental conditions. This property is important in the biological degradation of nicotine (Maeda et al., 1980).

  • Psychopharmacology : N-Methylmyosmine is related to the field of psychopharmacology. Enzymes that N-methylate compounds like serotonin and tryptamine can lead to the formation of psychotomimetic metabolites such as bufotenine and N,N-dimethyltryptamine (Axelrod, 1961).

  • Biosynthesis in Pharmaceuticals : The study of N,N-dimethyltransferases, which includes enzymes like tylM1 and desVI, is crucial for understanding the biosynthesis of mycaminose and desosamine. These sugars acquire biological activity through this process, which is significant for pharmaceutical research (Chen et al., 2002).

  • Medical Research : Research on N-methylated compounds extends to various medical applications. For example, N-methyl-D-aspartic acid (NMDA) receptor stimulation has implications for neuroendocrinology and psychiatric disorders (Jezova et al., 1991); (Moghaddam & Krystal, 2012).

Safety And Hazards

N-Methylmyosmine is a chemical compound that should be handled with care. According to a safety data sheet, it can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is harmful if swallowed and may cause respiratory irritation .

Future Directions

The degradation of nicotine into N-Methylmyosmine by bacteria like Pseudomonas putida has potential applications in the treatment of nicotine addiction . Future research could focus on further understanding the molecular principles of nicotine degradation and exploring the potential of these bacteria in bioremediation and therapeutic applications .

properties

IUPAC Name

3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHGXPZBZKXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400839
Record name N-Methylmyosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylmyosmine

CAS RN

525-74-6
Record name N-Methylmyosmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylmyosmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmyosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLMYOSMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
PG Haines, A Eisner - Journal of the American Chemical Society, 1950 - ACS Publications
… Spáth, Wibaut and Kesztler4 have reported that the N-methylmyosmine picrate produced from the base obtained by hydrolysis of 1-methyl3-nicotinoyl-2-pyrrolidone was …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
S Uchida, S Maeda, T Kisaki - Agricultural and biological chemistry, 1983 - Taylor & Francis
… two pathways were shown, one was via N-methylmyosmine (II) (pyrrolidine pathway) and … N-methylmyosmine not result from nornicotine, but also nornicotine not from Nmethylmyosmine …
T Kisaki, M Ihida, E Tamaki - Journal of the Agricultural Chemical …, 1960 - academic.oup.com
… N/-methylmyosmine as the dihydrochloride of pseudooxynicotine in a fairly good yield. This result suggests that N/methylmyosmine … -oxide to N/-methylmyosmine under conditions which …
Number of citations: 13 0-academic-oup-com.brum.beds.ac.uk
SH Richardson, SC Rittenberg - Journal of Biological Chemistry, 1961 - researchgate.net
… This paper reports the isolation and identification of 2,6-dihydroxy-N-methylmyosmine, … Metabolic Inactivity of $?,6-Dihydroxy-N-methylmyosmineThe oxidation of 2,6-dihydroxy-N-methylmyosmine …
Number of citations: 20 www.researchgate.net
S Maeda, H Matsushita, Y Mikami… - … and Biological Chemistry, 1978 - Taylor & Francis
… N-methylmyosmine in alkaline condition. It is requisite for tobacco chemistry to obtain pure N-methylmyosmine… successful synthesis of pure N-methylmyosmine represented by formula 1. …
S Maeda, H Matsushita, Y Mkami… - … and Biological Chemistry, 1980 - Taylor & Francis
… The molecular species were thought to be N-methylmyosmine and pseudooxynicotine under the … The pHs of N-methylmyosmine and pseudooxynicotine dihydrochloride 10% 0 2 …
SN Wang, Z Liu, HZ Tang, J Meng, P Xu - Microbiology, 2007 - microbiologyresearch.org
… However, until now, no research on the detection or satisfactory characterization of N-methylmyosmine, DHP and succinic acid in nicotine degradation by Pseudomonas species has …
Number of citations: 129 www.microbiologyresearch.org
T Kisaki, M Ihida, E Wada - … of the Agricultural Chemical Society of …, 1959 - jstage.jst.go.jp
… V) to be an open chain hydrolytic product of N-methylmyosmine (‡ W). By exactly following … •‹ for several hours and obtained dihydrochloride of N-methylmyosmine(‡ W) in a yield of 12%…
Number of citations: 3 www.jstage.jst.go.jp
T Kisaki, S Maeda, A Koiwai, Y Mikami… - … to Tobacco & Nicotine …, 1978 - sciendo.com
… N' -methylmyosmine is regarded as a key compound in nicotine degradation. However, … the structure of so-called "N'-methylmyosmine". We obtained N'methylmyosmine (bp 90-93 C, 2 …
Number of citations: 18 sciendo.com
CH Rayburn, WR Harlan… - Journal of the American …, 1950 - ACS Publications
… The melting point of a mixture with N-methylmyosmine picrate (… N-Methylmyosmine underwent ready polymerization upon … of dihydronicotyrine into N-methylmyosmine was found. …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk

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